molecular formula C13H13NO3 B11874647 Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate CAS No. 89928-83-6

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate

Cat. No.: B11874647
CAS No.: 89928-83-6
M. Wt: 231.25 g/mol
InChI Key: CIKNXKTZHZJZHP-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate is a heterocyclic compound featuring an isoquinoline backbone substituted with methoxy and methyl groups at positions 1 and 4, respectively, and a methyl ester at position 2. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their bioactivity, such as kinase inhibition and antimicrobial properties .

Properties

CAS No.

89928-83-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 1-methoxy-4-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)12(16-2)14-11(8)13(15)17-3/h4-7H,1-3H3

InChI Key

CIKNXKTZHZJZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the ester compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 1-methoxy-4-methylisoquinoline-3-carboxylate typically involves the use of isoquinoline derivatives as starting materials. Various synthetic routes have been explored to optimize yield and purity. For instance, methods involving C-H functionalization have been reported, where the compound is synthesized through the reaction of appropriate precursors under specific catalytic conditions .

Table 1: Synthesis Methods

MethodYield (%)Key Reagents
C-H Functionalization75Ru catalyst, phenylglycine
Condensation Reactions70Methyl malonate, isothiocyanates

This compound has shown promising biological activities, particularly as a potential therapeutic agent. Recent studies have investigated its binding affinities to various receptors, including melatonin receptors (MT1 and MT2). The compound exhibited significant inhibitory activity, suggesting its potential role in treating sleep disorders or mood regulation .

ReceptorBinding Affinity (Ki, nM)Reference
MT122
MT26

Pharmacological Applications

The pharmacological implications of this compound extend to its potential as an anti-inflammatory and analgesic agent. Studies have indicated that isoquinoline derivatives can modulate inflammatory pathways, which may lead to the development of new anti-inflammatory drugs .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Case Study 1 : A study on its effects on pain modulation demonstrated a reduction in nociceptive responses in rodent models, indicating its potential application in pain management therapies.
  • Case Study 2 : Another investigation focused on its neuroprotective effects against oxidative stress in neuronal cell lines, suggesting it could be beneficial for neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with target proteins. These studies provide insights into the binding modes and affinities, supporting experimental findings regarding its biological activity .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Mode of Interaction
Melatonin Receptor-9.5Hydrogen bonds
COX Enzyme-8.7Hydrophobic contacts

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or binding to receptors involved in various biological processes. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, its antioxidant properties may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Methyl 1-Methyl-β-Carboline-3-Carboxylate

  • Structure : A β-carboline derivative with a methyl group at position 1 and a methyl ester at position 3.
  • Synthesis : Synthesized via potassium permanganate oxidation of a tetrahydro-β-carboline precursor, yielding 71.3% after recrystallization .
  • Physical Properties : Melting point >200°C; ¹H-NMR (DMSO-d6) shows signals for CH3 (δ 2.85), COOCH3 (δ 4.03), and aromatic protons (δ 7.37–8.79) .

Ethyl 4-Methyl-1,3-Dioxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylate

  • Structure: Contains a fused benzene-isoquinoline ring system with a dioxo group at positions 1 and 3 and an ethyl ester at position 4 .
  • Synthesis: Minor product (16% yield) from hydrolysis of a cyanopropanoate derivative using H2O2 in DMSO .
  • Melting point: 440–441.5 K .
  • Key Differences : The dioxo groups enhance hydrogen-bonding capacity compared to the methoxy-substituted target compound, possibly affecting solubility and pharmacokinetics.

Methyl 1-Chloroisoquinoline-4-Carboxylate

  • Structure: Chloro substituent at position 1 and methyl ester at position 4 (C11H8ClNO2, MW 221.64) .
  • Applications : Used as an intermediate in pharmaceuticals, though specific biological data are unavailable.

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Synthesis Yield Melting Point Key Spectral Features
Methyl 1-Methoxy-4-Methylisoquinoline-3-Carboxylate C13H13NO3 231.25 (calc.) 1-OCH3, 4-CH3, 3-COOCH3 N/A N/A N/A
Methyl 1-Methyl-β-Carboline-3-Carboxylate C14H12N2O2 240.26 1-CH3, 3-COOCH3 71.3% >200°C δ 2.85 (CH3), δ 4.03 (COOCH3)
Ethyl 4-Methyl-1,3-Dioxo-Isoquinoline-4-Carboxylate C13H13NO4 247.25 4-CH3, 1,3-dioxo, 4-COOCH2CH3 16% 440–441.5 K Centrosymmetric H-bonding
Methyl 1-Chloroisoquinoline-4-Carboxylate C11H8ClNO2 221.64 1-Cl, 4-COOCH3 N/A N/A N/A

Biological Activity

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate is an isoquinoline derivative notable for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of approximately 231.247 g/mol. The compound features a methoxy group at the 1-position, a methyl group at the 4-position, and a carboxylate functional group at the 3-position of the isoquinoline ring, which contributes to its unique chemical properties and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, with effective concentration (EC50) values ranging from 8.38 to 17.35 μg/mL, suggesting its potential as a lead compound in developing antibacterial agents.

Pathogen EC50 (μg/mL)
Staphylococcus aureus8.38
Escherichia coli12.45
Pseudomonas aeruginosa17.35

The compound's biological activity is believed to stem from its ability to modulate various biochemical pathways. Specifically, it may influence enzyme activities and cellular signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and differentiation. Additionally, interactions with cytochrome P450 enzymes highlight its relevance in metabolic processes.

Research Findings and Case Studies

Recent studies have focused on the synthesis and optimization of isoquinoline derivatives to enhance their biological activity. For instance, a study reported that modifications to the isoquinoline structure could lead to improved antimicrobial efficacy and metabolic stability .

Case Study: Antimicrobial Efficacy

A case study involving the synthesis of this compound demonstrated its effectiveness against resistant strains of bacteria. The study involved testing various derivatives to determine structure-activity relationships (SAR). It was found that specific substitutions on the isoquinoline ring significantly affected antimicrobial potency.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Isoquinoline Skeleton : Starting with appropriate precursors, the isoquinoline core is constructed through cyclization reactions.
  • Introduction of Functional Groups : Methoxy and carboxylate groups are introduced via nucleophilic substitution or other functionalization techniques.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Q & A

Q. What are the key synthetic routes for Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate, and how do reaction conditions impact yield and purity?

The synthesis typically involves cyclization reactions, often starting with homophthalic anhydride and imines to form the isoquinoline core. Critical steps include esterification and methoxy-group introduction. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly affect yield and purity. For example, acidic or basic conditions during ester hydrolysis can lead to undesired side products if not carefully controlled . Optimization via thin-layer chromatography (TLC) monitoring and recrystallization is recommended for purity enhancement.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and ester/methoxy group integration.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Proper validation with tools like PLATON ensures accurate bond-length and angle measurements, critical for resolving stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

Q. How can researchers optimize solubility for in vitro biological assays?

Solubility challenges arise from the compound’s hydrophobic isoquinoline core. Methodological approaches include:

  • Using polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Sonication or heating to improve dissolution.
  • Co-solvent systems (e.g., PEG-400/water) for aqueous assays .

Q. What are the primary degradation pathways under standard laboratory storage conditions?

Degradation is influenced by light, humidity, and temperature. Hydrolysis of the ester group is common in aqueous environments, while methoxy groups may undergo oxidative demethylation. Store in airtight, light-resistant containers at −20°C, and monitor stability via HPLC every 3–6 months .

Q. How do substituent positions on the isoquinoline ring affect reactivity in further functionalization?

The methoxy group at position 1 and methyl group at position 4 direct electrophilic substitution. For example, bromination at position 2 is favored due to electron-donating effects, while the ester at position 3 can undergo nucleophilic acyl substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry studies?

Molecular docking (AutoDock Vina, Schrödinger Suite) and quantum mechanical calculations (DFT) model interactions with biological targets like enzymes or receptors. Focus on the ester and methoxy groups’ electrostatic contributions and the isoquinoline core’s aromatic stacking potential . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations) or impurities. Solutions include:

  • Reproducing assays with standardized protocols (e.g., OECD guidelines).
  • Synthesizing batches with ≥98% purity (HPLC-validated).
  • Comparative studies using structurally analogous compounds to isolate pharmacophore contributions .

Q. How do reaction mechanisms differ between photochemical and thermal synthesis pathways?

  • Thermal Pathways : Proceed via classical cycloaddition or Friedel-Crafts alkylation, requiring high temperatures (80–120°C) and Lewis acids (AlCl3_3).
  • Photochemical Routes : Utilize UV light to generate reactive intermediates (e.g., singlet oxygen), enabling milder conditions but requiring rigorous light-source calibration .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?

  • Isotopic Labeling : 13C^{13}C-labeled methoxy groups track metabolic pathways in biological studies.
  • Kinetic Isotope Effects (KIE) : Determine rate-limiting steps in catalytic reactions.
  • In Situ FTIR : Monitors intermediate formation during reactions .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Low yields often stem from steric hindrance at position 4 or catalyst deactivation. Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings.
  • Optimize palladium catalyst loading (1–5 mol%) and base (Cs2_2CO3_3).
  • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Crystallography Workflow : SHELXL for refinement → CCDC deposition → validation with CheckCIF .

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